4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole
Overview
Description
4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of chlorine and difluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of methanol and sodium at low temperatures (0°C), followed by the addition of 4-chloro-3,5-bis(trifluoromethyl)benzonitrile . The reaction is carried out at temperatures ranging from 0°C to 30°C for about an hour .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using appropriate reducing agents.
Substitution: The presence of chlorine and difluoromethyl groups allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethyl groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses .
Comparison with Similar Compounds
- 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
- 2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Comparison: 4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole is unique due to the presence of both chlorine and difluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the trifluoromethyl analogs may exhibit different reactivity and biological activities due to the presence of an additional fluorine atom .
Properties
IUPAC Name |
4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF4N2/c6-1-2(4(7)8)11-12-3(1)5(9)10/h4-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNPAXKOYSBIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)F)C(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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